molecular formula C20H25NO4 B5503639 2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B5503639
M. Wt: 343.4 g/mol
InChI Key: LMRZNTSHJKPQEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions tailored to introduce specific functional groups into the molecular structure. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide involves the reaction of N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, yielding the product with an efficiency of over 85% under optimized conditions (He Xiang-qi, 2007).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray crystallography, NMR (nuclear magnetic resonance), and DFT (density functional theory) calculations to elucidate the geometric and electronic structure of molecules. For instance, studies on compounds with similar acetamide frameworks have been characterized by FAB mass spectrometry, IR, and NMR spectroscopy, revealing insights into their molecular geometry and the formation of intra- and intermolecular hydrogen bonds (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to various transformations, pivotal in synthetic chemistry for creating new molecules. For example, the efficient synthesis of complex molecules often involves multistep reactions, including carbonylation and reductive processes, to incorporate the acetamide functionality into larger molecular frameworks (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Analytical techniques like X-ray crystallography provide detailed information on the crystalline structures, which in turn influences the physical properties of these compounds. For example, the study of crystal structures of similar acetamides reveals the influence of molecular conformation on photochemical reactivity and physical stability (Julia Bąkowicz & I. Turowska-Tyrk, 2010).

Chemical Properties Analysis

The chemical properties of acetamides, including reactivity towards acids, bases, and other reagents, are essential for their application in synthesis and industry. Studies on the chemoselective acetylation of aminophenols to acetamides, for example, highlight the importance of choosing the right catalyst and reaction conditions for achieving desired selectivity and yield (Deepali B Magadum & G. Yadav, 2018).

Scientific Research Applications

Natural Sources and Bioactivities of Analog Compounds

Research on 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs highlights their presence in various organisms and potential bioactivities. These compounds, often found in essential oils, exhibit significant toxicity against a wide range of organisms. The bioactivities of these phenolic compounds, including potential antibacterial, antifungal, and antiviral effects, suggest their importance in natural defense mechanisms and possible applications in biocontrol or pharmaceuticals (Zhao et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), such as BHT and DBP, have widespread industrial and commercial use. Studies on their environmental occurrence, human exposure, and toxicity reveal their persistence in various environments and potential health risks. These insights into SPAs' environmental and toxicological profiles could inform the assessment and management of related compounds, including 2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, especially regarding their environmental fate and impact (Liu & Mabury, 2020).

Acetamide and Formamide Derivatives: Biological Effects

A comprehensive review of acetamide, formamide, and their derivatives provides a foundation for understanding the biological and environmental implications of related compounds. This includes insights into toxicity, environmental persistence, and potential regulatory concerns, which could be relevant for evaluating 2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide and similar substances (Kennedy, 2001).

Environmental Pollution and Ecotoxicity of Phenolic Compounds

The review on 4-tert-Octylphenol explores its environmental presence and ecotoxicological effects, including endocrine disruption. This reflects the broader concern over phenolic compounds' impact on ecosystems and human health, providing context for assessing the environmental and health implications of structurally related compounds (Olaniyan et al., 2020).

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,3)15-8-6-7-9-17(15)25-13-19(22)21-16-11-10-14(23-4)12-18(16)24-5/h6-12H,13H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRZNTSHJKPQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

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